7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C13H11N3O2S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques : Novel [1,3]thiazolo[4,5-d]pyridazinones, including compounds similar to the one , have been synthesized and characterized using techniques like NMR, LC-MS, and spectroscopy. These methods are crucial for understanding the structure and properties of such compounds (Demchenko et al., 2015).
Biological Activities : Research has shown that similar thiazolo[4,5-d]pyridazinones exhibit significant biological activities, including potential analgesic and anti-inflammatory properties. These findings are vital for exploring the therapeutic potentials of such compounds (Abbas et al., 2015).
Potential Medicinal Applications
Antimicrobial and Antifungal Properties : Studies have reported that thiazolidinones and thiazinones, which share a structural similarity with the compound , exhibit notable antibacterial and antifungal activities. This suggests a potential role in developing new antimicrobial agents (Gadre et al., 2007).
Anticancer Activity : Certain thiazolo[4,5-d]pyridazinones have shown promising activity against breast carcinoma and hepatocellular carcinoma cell lines, indicating their potential use in cancer chemotherapy (Almeida et al., 2018).
Chemical Properties and Reactions
Chemical Reactions : The compound and its derivatives have been involved in various chemical reactions, such as cycloaddition and 1,3-dipolar cycloaddition, which are fundamental for synthesizing new heterocyclic compounds (Melo et al., 2002).
Regiospecificity in Synthesis : Research on compounds like 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has contributed to understanding the regiospecificity in the synthesis of related heterocyclic compounds, which is crucial for designing targeted chemical reactions (Jelen et al., 1991).
Properties
IUPAC Name |
7-(3-methoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-14-11-12(19-7)10(15-16-13(11)17)8-4-3-5-9(6-8)18-2/h3-6H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVOVKSSPQJRJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=O)C3=CC(=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.